molecular formula C10H12 B13831251 Cyclohexane, 1,3-diethynyl-

Cyclohexane, 1,3-diethynyl-

Cat. No.: B13831251
M. Wt: 132.20 g/mol
InChI Key: ZFNYENHXOKGAOJ-UHFFFAOYSA-N
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Description

Cyclohexane, 1,3-diethynyl- is a cyclohexane derivative substituted with two ethynyl (-C≡CH) groups at the 1 and 3 positions. Ethynyl groups are sp-hybridized, linear, and electron-withdrawing, imparting unique electronic and steric properties to the molecule. Its synthesis likely involves Sonogashira coupling, as seen in the preparation of 1,4-diethynyl cyclohexanocyclophane (monomer 6 in ), suggesting utility in polymer and materials chemistry .

Properties

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

1,3-diethynylcyclohexane

InChI

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1-2,9-10H,5-8H2

InChI Key

ZFNYENHXOKGAOJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC(C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, 1,3-diethynyl- can be synthesized through various methods. One common approach involves the dehydrobromination of 1,3-dibromocyclohexane using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds as follows:

C6H8Br2+2NaNH2C6H8(C2H)2+2NaBr+2NH3\text{C}_6\text{H}_8\text{Br}_2 + 2 \text{NaNH}_2 \rightarrow \text{C}_6\text{H}_8(\text{C}_2\text{H})_2 + 2 \text{NaBr} + 2 \text{NH}_3 C6​H8​Br2​+2NaNH2​→C6​H8​(C2​H)2​+2NaBr+2NH3​

Another method involves the palladium-catalyzed coupling of cyclohexane-1,3-diyne with ethynylmagnesium bromide under an inert atmosphere .

Industrial Production Methods

Industrial production of cyclohexane, 1,3-diethynyl- is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,3-diethynyl- undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketones.

    Reduction: The compound can be reduced to form cyclohexane derivatives with ethyl groups.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.

    Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of cyclohexane derivatives with ethyl groups.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, 1,3-diethynyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Employed in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of cyclohexane, 1,3-diethynyl- depends on the specific application and reaction it is involved in. In general, the ethynyl groups can participate in various chemical reactions due to their high reactivity. For example, in oxidation reactions, the ethynyl groups are converted to carbonyl groups, which can further react to form diketones. In reduction reactions, the ethynyl groups are hydrogenated to form ethyl groups .

Comparison with Similar Compounds

Table 1: Substituent Effects on Cyclohexane Derivatives

Compound Substituent Type Key Conformational Behavior Notable Applications
1,3-Diethynylcyclohexane Ethynyl (-C≡CH) Reduced 1,3-diaxial strain; chair conformation likely Conjugated polymers, cyclophanes
1,3-Dimethylcyclohexane Methyl (-CH₃) Equatorial preference due to 1,3-diaxial strain Solvents, intermediates
cis-1,3-Dibromocyclohexane Bromo (-Br) Boat/twist-boat conformations favored Halogenation reactions, intermediates
Cyclohexane-1,3-dione Ketone (-C=O) Half-chair/envelope conformations Pharmaceuticals, diketone chemistry

Sources:

Q & A

Q. How can thermodynamic properties (e.g., heat capacity, enthalpy of formation) of 1,3-diethynylcyclohexane be experimentally determined?

Methodological Answer: Thermodynamic properties are typically measured using calorimetry (e.g., differential scanning calorimetry for phase transitions) or gas-phase reaction studies. For example, the enthalpy of hydrogenation can be derived from reaction thermochemistry data, as demonstrated in studies on similar cyclohexane derivatives . Researchers should consult the NIST Chemistry WebBook for validated datasets and cross-reference experimental protocols from peer-reviewed studies .

Q. How do symmetry considerations affect the optical activity of 1,3-diethynylcyclohexane?

Methodological Answer: Analyze the molecule’s symmetry elements (e.g., planes, centers). For 1,3-disubstituted cyclohexanes, the trans isomer lacks a plane of symmetry and is optically active, while the cis isomer may exhibit a plane (e.g., through C2 and C5), rendering it a meso compound . Polarimetry or single-crystal XRD can experimentally confirm optical activity.

Advanced Research Questions

Q. How can computational methods predict the preferred conformation of 1,3-diethynylcyclohexane, considering steric and electronic effects?

Methodological Answer: Density Functional Theory (DFT) calculations can model axial-equatorial equilibria and 1,3-diaxial interactions. For bulky ethynyl groups, the equatorial conformation is favored due to reduced steric strain. Compare computed energy barriers with experimental NMR coupling constants (e.g., 3JHH^3J_{HH} for chair conformations) .

Q. What strategies optimize the synthesis of 1,3-diethynylcyclohexane to minimize regioisomeric byproducts?

Methodological Answer: Use transition metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance regioselectivity. Monitor reaction progress via GC-MS or in-situ IR spectroscopy to detect intermediates. Steric hindrance at the 1,3-positions may necessitate bulky ligands or low-temperature conditions .

Q. How can GC-MS protocols be tailored to resolve 1,3-diethynylcyclohexane from co-eluting compounds in complex mixtures?

Methodological Answer: Employ high-resolution columns (e.g., DB-5MS) and optimize temperature ramps to separate isomers. Use selective ion monitoring (SIM) for characteristic fragments (e.g., m/z 79 for ethynyl groups). Cross-validate with retention indices from NIST databases .

Q. What experimental approaches resolve contradictions in reported thermodynamic data for cyclohexane derivatives?

Methodological Answer: Perform meta-analysis of datasets from multiple techniques (e.g., calorimetry, gas-phase equilibria). Statistical tools like Bland-Altman plots can identify systematic biases. Replicate critical experiments under standardized conditions (e.g., IUPAC-recommended protocols) .

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